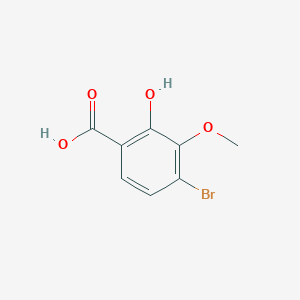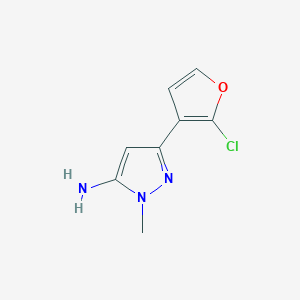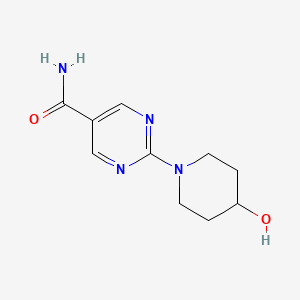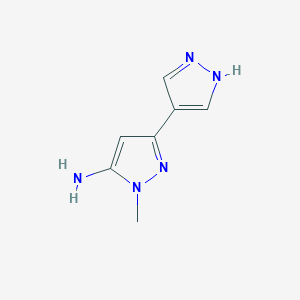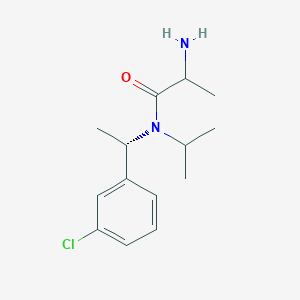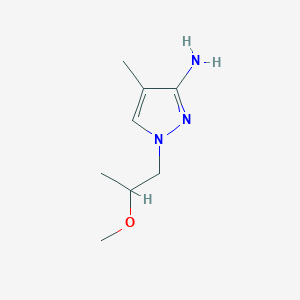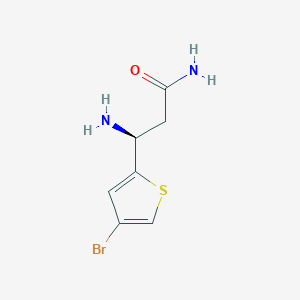
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide is an organic compound that features a thiophene ring substituted with a bromine atom and an amino group attached to a propanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Amino Group: The brominated thiophene is then reacted with an appropriate amine, such as ammonia or an amine derivative, to introduce the amino group.
Amidation: The final step involves the amidation of the amino group with a suitable carboxylic acid derivative, such as an acyl chloride or an ester, to form the propanamide chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the amino group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene or amine derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-amino-3-(4-chlorothiophen-2-yl)propanamide: Similar structure but with a chlorine atom instead of bromine.
(3S)-3-amino-3-(4-methylthiophen-2-yl)propanamide: Similar structure but with a methyl group instead of bromine.
(3S)-3-amino-3-(4-nitrothiophen-2-yl)propanamide: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in (3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets or other molecules.
Propriétés
Formule moléculaire |
C7H9BrN2OS |
|---|---|
Poids moléculaire |
249.13 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2OS/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H2,10,11)/t5-/m0/s1 |
Clé InChI |
SVXFPPZIXIHKJI-YFKPBYRVSA-N |
SMILES isomérique |
C1=C(SC=C1Br)[C@H](CC(=O)N)N |
SMILES canonique |
C1=C(SC=C1Br)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



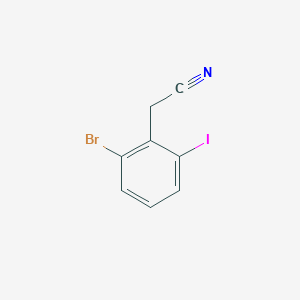

![2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13087219.png)
![2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13087222.png)
![2-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13087240.png)
![Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate](/img/structure/B13087242.png)

